1H-Imidazole, 5-ethenyl-1-methyl-
Overview
Description
1H-Imidazole, 5-ethenyl-1-methyl- is a heterocyclic organic compound with the molecular formula C6H6N2 It is a derivative of imidazole, featuring a vinyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-ethenyl-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1H-Imidazole, 5-ethenyl-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 5-ethenyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Imidazole, 5-ethenyl-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-ethenyl-1-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The vinyl group allows for additional interactions with biological molecules, enhancing its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 5-ethynyl-1-methyl-
- 1H-Imidazole, 5-bromo-1-methyl-
- 1H-Indazole-5-carboxylic acid
Uniqueness
1H-Imidazole, 5-ethenyl-1-methyl- is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
5-ethenyl-1-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-3-6-4-7-5-8(6)2/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHSAHIUCMNMLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568006 | |
Record name | 5-Ethenyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56662-92-1 | |
Record name | 5-Ethenyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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